Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate typically involves the esterification of 4-chloro-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)acetate
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)butanoate
- Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)pentanoate
Uniqueness
Methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12ClFO2 |
---|---|
Molecular Weight |
230.66 g/mol |
IUPAC Name |
methyl 2-(4-chloro-2-fluoro-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H12ClFO2/c1-6(11(14)15-3)8-4-5-9(12)7(2)10(8)13/h4-6H,1-3H3 |
InChI Key |
FMIFCJRFDNRZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(C)C(=O)OC)Cl |
Origin of Product |
United States |
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